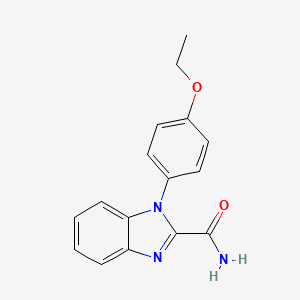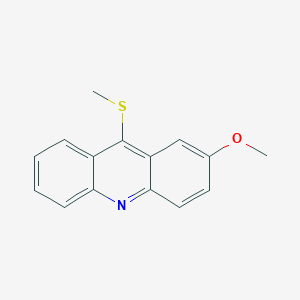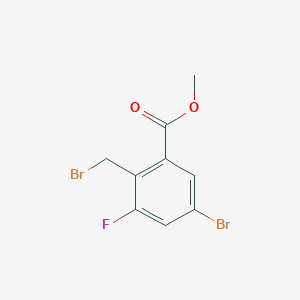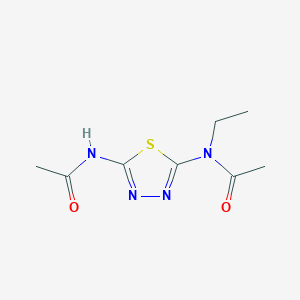![molecular formula C45H27F3O6 B12929514 1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzene-1,3,5-triyltris(oxy)benzene: This intermediate is synthesized by reacting benzene-1,3,5-triol with benzene-4,1-diyl chloride under basic conditions.
Attachment of 4-Fluorophenyl Groups: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-chlorophenyl)methanone)
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-bromophenyl)methanone)
Uniqueness
- The presence of fluorine atoms in ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts.
- Fluorine atoms can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science.
Propiedades
Fórmula molecular |
C45H27F3O6 |
|---|---|
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
[4-[3,5-bis[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C45H27F3O6/c46-34-13-1-28(2-14-34)43(49)31-7-19-37(20-8-31)52-40-25-41(53-38-21-9-32(10-22-38)44(50)29-3-15-35(47)16-4-29)27-42(26-40)54-39-23-11-33(12-24-39)45(51)30-5-17-36(48)18-6-30/h1-27H |
Clave InChI |
STTMRXSVMOYFNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F)OC6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


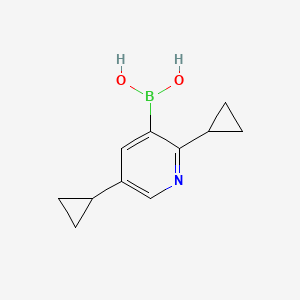

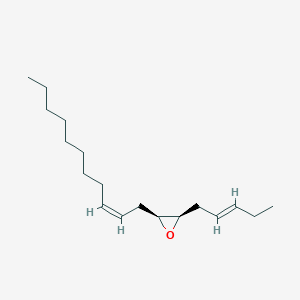
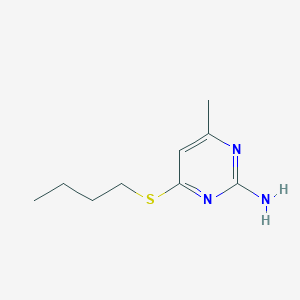
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
